molecular formula C11H11NO B3383046 2-(3-Methylphenyl)-3-oxobutanenitrile CAS No. 38377-59-2

2-(3-Methylphenyl)-3-oxobutanenitrile

Cat. No.: B3383046
CAS No.: 38377-59-2
M. Wt: 173.21 g/mol
InChI Key: VTMXXWNCTGJYOY-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-3-oxobutanenitrile is an organic compound with a complex structure that includes a nitrile group, a ketone group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)-3-oxobutanenitrile typically involves the reaction of 3-methylbenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This could include the use of continuous flow reactors to improve efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)-3-oxobutanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Methylphenyl)-3-oxobutanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and ketones.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)-3-oxobutanenitrile involves its reactivity with various nucleophiles and electrophiles. The nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo nucleophilic acyl substitution. The phenyl ring can engage in electrophilic aromatic substitution, making the compound versatile in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylphenyl)-3-oxopropanenitrile
  • 2-(4-Methylphenyl)-3-oxobutanenitrile
  • 2-(3-Methylphenyl)-3-oxopropanenitrile

Uniqueness

2-(3-Methylphenyl)-3-oxobutanenitrile is unique due to the specific positioning of the methyl group on the phenyl ring and the presence of both nitrile and ketone functional groups

Properties

IUPAC Name

2-(3-methylphenyl)-3-oxobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-4-3-5-10(6-8)11(7-12)9(2)13/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMXXWNCTGJYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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